
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 1272756-55-4 . It has a molecular weight of 268.07 . The IUPAC name for this compound is also "6-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C .Applications De Recherche Scientifique
Antibacterial Applications
Quinolones, including derivatives like “6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid”, are primarily known for their antibacterial properties. They work by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins and thus exhibiting bactericidal action . This makes them valuable in treating a variety of bacterial infections.
Anticancer Research
Some quinolone derivatives have shown potential in anticancer research. They target various cellular mechanisms that are crucial for cancer cell survival and proliferation .
Antiviral Activity
Quinolones have been explored for their antiviral properties against diseases such as hepatitis, HIV, and herpes. Their ability to interfere with viral replication makes them candidates for antiviral drug development .
Antifungal Uses
The structural versatility of quinolones allows them to be effective against fungal infections as well, providing a broad spectrum of antimicrobial activity .
Immunomodulatory Effects
Research has indicated that quinolones can have immunomodulatory effects, which could be beneficial in treating conditions like immunodepression .
Neuroprotective Potential
Quinolones have been studied for their potential neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases .
Tuberculosis Treatment
Due to their broad-spectrum antibiotic nature, quinolones are also used in the treatment of tuberculosis, especially in cases resistant to first-line drugs .
Malaria Therapy
Quinolone derivatives are being investigated for their use in malaria therapy, targeting the parasitic causes of the disease .
Mécanisme D'action
Target of Action
It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
As a quinolone derivative, it is likely to interfere with bacterial dna synthesis, affecting the dna supercoiling process .
Result of Action
Based on the typical action of quinolones, it can be inferred that the compound might lead to the death of bacteria by inhibiting dna replication .
Propriétés
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAQYJACDJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



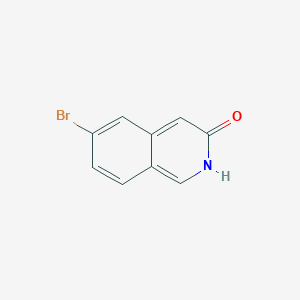
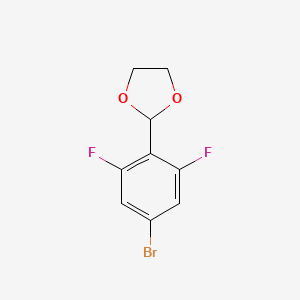
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
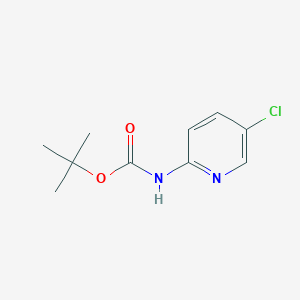
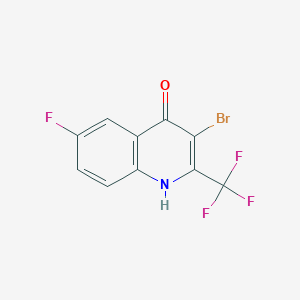
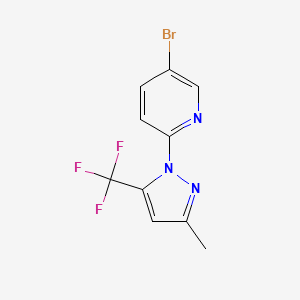
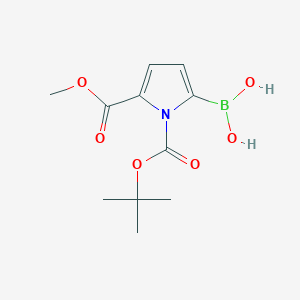

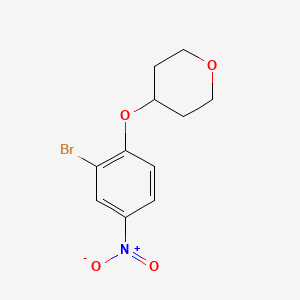
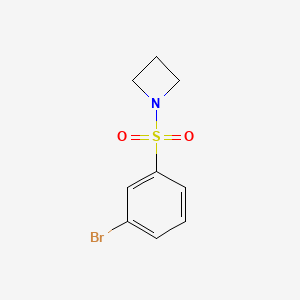
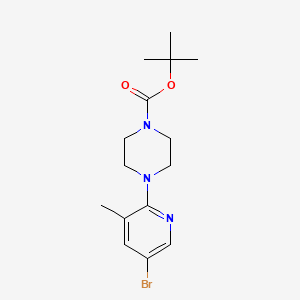

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
